Physicochemical properties of 2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride
Physicochemical properties of 2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride
Physicochemical Profiling and Synthetic Methodologies of 2,4-Difluoro-6-(trifluoromethyl)aniline Hydrochloride An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of fluorinated moieties is a highly validated approach to optimizing pharmacokinetic and pharmacodynamic profiles. 2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride is a highly specialized, electron-deficient building block utilized in the synthesis of next-generation kinase inhibitors, agrochemicals, and biologically active small molecules. This whitepaper provides an authoritative, causality-driven guide to its physicochemical properties, synthetic workflows, and analytical characterization, designed for senior researchers and process chemists.
The Strategic Role of Fluorinated Anilines
The introduction of fluorine into an aromatic system is never arbitrary. As established in foundational medicinal chemistry literature, [1]. In the case of the 2,4-difluoro-6-(trifluoromethyl)aniline core, the functional groups act as a self-reinforcing system:
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Metabolic Shielding: The fluorine atom at the para (4-) position directly blocks cytochrome P450-mediated aromatic hydroxylation, a common metabolic liability for anilines.
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Steric and Electronic Tuning: The ortho (6-) trifluoromethyl (-CF3) group exerts a profound electron-withdrawing inductive effect while providing significant steric bulk. This forces the amine out of coplanarity with the aromatic ring, locking its conformation—a critical feature for highly selective target binding.
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Salt Form Causality: The extreme electron deficiency of this ring drastically reduces the basicity of the amine. Converting the free base to a hydrochloride salt prevents auto-oxidation, enhances solid-state stability, and dramatically improves aqueous solubility for early-stage biological assays[2].
Physicochemical and Structural Properties
Understanding the baseline properties of this compound is essential for downstream formulation and synthetic elaboration. The data below synthesizes regulatory and chemical information[2],[3].
| Property | Value | Causality / Significance |
| Chemical Name | 2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride | Full IUPAC designation for regulatory and patent filing. |
| CAS Registry Number | 1240526-71-9 | Unique identifier for supply chain and compliance tracking. |
| Molecular Formula | C₇H₅ClF₅N | Represents the free base (C₇H₄F₅N) complexed with HCl. |
| Molecular Weight | 233.57 g/mol | Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |
| Physical State | White to off-white crystalline solid | Indicates high purity and a stable, easily handled crystal lattice. |
| Solubility | Soluble in DMSO, MeOH, H₂O | The HCl salt form significantly enhances aqueous solubility compared to the highly lipophilic free base. |
| GHS Classification | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Requires standard PPE (gloves, goggles, fume hood) due to its irritating and harmful nature upon exposure. |
Mechanistic Synthetic Workflow
The synthesis of ortho-CF3 anilines requires overcoming significant steric hindrance. The most reliable, field-proven method is the [4],[5].
Fig 1. Copper-catalyzed synthetic workflow for 2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride.
Step-by-Step Protocol: Trifluoromethylation & Salt Formation
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Step 1: Catalytic Setup. In a flame-dried Schlenk flask under argon, charge 2-bromo-4,6-difluoroaniline (1.0 equiv), CuI (0.2 equiv), and 1,10-phenanthroline (0.2 equiv). Add anhydrous DMF. Causality: 1,10-phenanthroline stabilizes the Cu(I) center, preventing disproportionation and extending catalyst life[5].
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Step 2: Reagent Activation. Add TMSCF₃ (Ruppert-Prakash reagent, 3.0 equiv) and KF (3.0 equiv). Causality: KF activates the silyl group of TMSCF₃, generating the nucleophilic CF₃⁻ anion in situ. This transmetalates with Cu(I) to form the active Cu-CF₃ species, which undergoes oxidative addition with the aryl bromide[6].
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Step 3: Heating & Self-Validation. Heat to 60°C for 12 hours. Validation Check: Withdraw a 50 µL aliquot, quench in 1 mL MeCN, filter, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~208) is fully replaced by the product peak (m/z 198[M+H]⁺).
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Step 4: Workup. Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous NH₄OH. Causality: NH₄OH forms water-soluble copper-ammine complexes, effectively scavenging heavy metal contamination from the organic layer.
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Step 5: Anhydrous Salt Formation. Dry the organic layer, concentrate, and redissolve in anhydrous diethyl ether. Dropwise add 4M HCl in dioxane (1.2 equiv) at 0°C. Causality: Why use anhydrous dioxane instead of aqueous HCl? The electron-withdrawing fluorines drastically reduce the basicity of the aniline. Aqueous conditions would favor the free base, leading to poor crystallization. Anhydrous conditions force the precipitation of the highly pure hydrochloride salt.
Analytical Characterization Protocol
To ensure the integrity of the synthesized building block, the following self-validating analytical protocols must be employed.
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¹⁹F NMR Spectroscopy: Dissolve 5 mg of the salt in DMSO-d₆. Acquire a ¹⁹F NMR spectrum with proton decoupling.
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Validation: You must observe three distinct fluorine environments. The -CF₃ group will appear as a sharp singlet integrating to 3F (approx. -60 to -65 ppm). The two aromatic fluorines will appear as distinct multiplets between -110 and -130 ppm. If the CF₃ peak appears as a doublet, it indicates a regioisomeric impurity where the CF₃ is adjacent to an aromatic fluorine.
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LC-MS Purity Assessment: Run a reversed-phase gradient (5% to 95% MeCN in water with 0.1% Formic Acid) on a C18 column.
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Validation: The electron-deficient aniline is difficult to protonate in standard neutral electrospray ionization (ESI). Formic acid acts as a proton source to ensure sufficient ionization for the [M+H]⁺ mass detection. Ensure UV purity at 254 nm is >98%.
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Pharmacological Context and Structural Impact
When integrated into a larger pharmacophore (e.g., a kinase inhibitor), the 2,4-difluoro-6-(trifluoromethyl)aniline core fundamentally dictates the molecule's interaction with the biological target.
Fig 2. Physicochemical impact of specific functional groups on the aniline core.
Handling, Stability, and Safety Protocols
According to regulatory notifications[3], this compound is classified under Acute Tox. 4 (H302 + H312 + H332) and Eye Irrit. 2A (H319).
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Storage Causality: Store at 2-8°C under an inert atmosphere (argon or nitrogen) in a dark, desiccated environment. While the hydrochloride salt is highly resistant to auto-oxidation compared to the free base, ambient moisture can lead to hygroscopic clumping and slow hydrolysis of the salt bridge, reducing the effective molarity during precise stoichiometric reactions.
References
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]
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NextSDS. "2,4-difluoro-6-(trifluoromethyl)aniline hydrochloride — Chemical Substance Information." Chemical Database. URL: [Link]
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Schareina, T., Wu, X.-F., Zapf, A., Cotté, A., Gotta, M., & Beller, M. (2012). "Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides." Topics in Catalysis, 55, 426–431. URL:[Link]
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Gonda, Z., Tolnai, G. L., & Novák, Z. (2014). "Efficient copper-catalyzed trifluoromethylation of aromatic and heteroaromatic iodides: the beneficial anchoring effect of borates." Organic Letters, 16(16), 4268-4271. URL:[Link]
